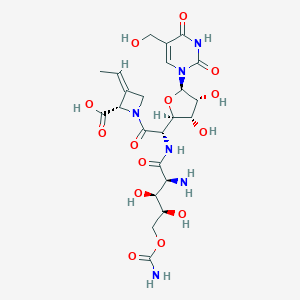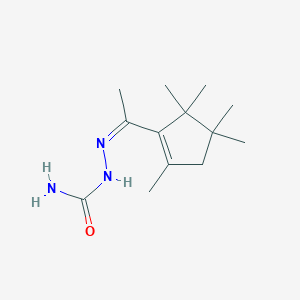
Methyl(2,4,4,5,5-pentamethyl-1-cyclopenten-1-yl) ketone semicarbazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl(2,4,4,5,5-pentamethyl-1-cyclopenten-1-yl) ketone semicarbazone is a chemical compound that has attracted the attention of researchers due to its potential applications in various fields of science. This compound is also known as MPKC and is a semicarbazone derivative of a cyclic ketone. It has been found to possess various biochemical and physiological effects, making it a promising candidate for research in the fields of medicine, chemistry, and biology.
Wirkmechanismus
The mechanism of action of MPKC is not fully understood. However, it has been proposed that MPKC induces apoptosis in cancer cells by activating the caspase pathway. MPKC has also been found to inhibit the growth of fungi and bacteria by disrupting the cell membrane integrity.
Biochemische Und Physiologische Effekte
MPKC has been found to possess various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and exhibit anti-inflammatory activity. Additionally, MPKC has been found to possess antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using MPKC in lab experiments is its ability to induce apoptosis in cancer cells. Additionally, MPKC exhibits antimicrobial activity, making it a promising candidate for the development of new antimicrobial agents. However, one of the limitations of using MPKC in lab experiments is its low solubility in water, which can make it difficult to work with.
Zukünftige Richtungen
There are several future directions for the research of MPKC. One direction is the development of new antimicrobial agents based on the structure of MPKC. Another direction is the investigation of the potential use of MPKC as a chiral auxiliary in asymmetric synthesis. Additionally, further research is needed to fully understand the mechanism of action of MPKC and its potential use as an anti-tumor agent.
Synthesemethoden
The synthesis of MPKC involves the reaction of 2,4,4,5,5-pentamethylcyclopent-2-enone with semicarbazide hydrochloride in the presence of methanol and sodium methoxide. The reaction yields MPKC as a white crystalline solid with a melting point of 169-171°C. The purity of the product can be confirmed using various analytical techniques such as NMR spectroscopy, infrared spectroscopy, and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
MPKC has been found to possess various scientific research applications. It has been investigated for its potential use as an anti-tumor agent due to its ability to induce apoptosis in cancer cells. Additionally, MPKC has been found to exhibit antifungal and antibacterial activities, making it a promising candidate for the development of new antimicrobial agents. MPKC has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis.
Eigenschaften
CAS-Nummer |
16983-65-6 |
|---|---|
Produktname |
Methyl(2,4,4,5,5-pentamethyl-1-cyclopenten-1-yl) ketone semicarbazone |
Molekularformel |
C13H23N3O |
Molekulargewicht |
237.34 g/mol |
IUPAC-Name |
[(Z)-1-(2,4,4,5,5-pentamethylcyclopenten-1-yl)ethylideneamino]urea |
InChI |
InChI=1S/C13H23N3O/c1-8-7-12(3,4)13(5,6)10(8)9(2)15-16-11(14)17/h7H2,1-6H3,(H3,14,16,17)/b15-9- |
InChI-Schlüssel |
HVPVNHCKCYYAEU-DHDCSXOGSA-N |
Isomerische SMILES |
CC1=C(C(C(C1)(C)C)(C)C)/C(=N\NC(=O)N)/C |
SMILES |
CC1=C(C(C(C1)(C)C)(C)C)C(=NNC(=O)N)C |
Kanonische SMILES |
CC1=C(C(C(C1)(C)C)(C)C)C(=NNC(=O)N)C |
Synonyme |
Methyl(2,4,4,5,5-pentamethyl-1-cyclopenten-1-yl) ketone semicarbazone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



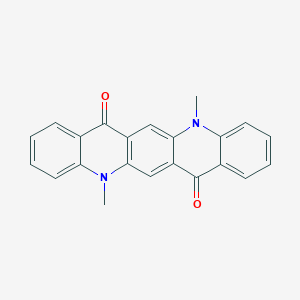
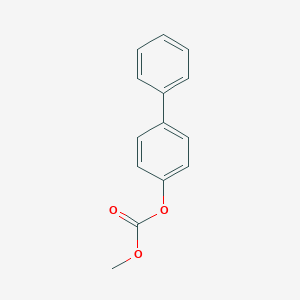
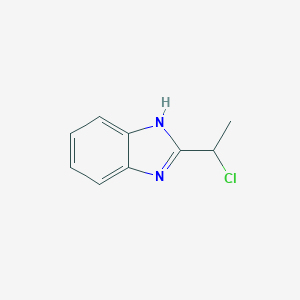
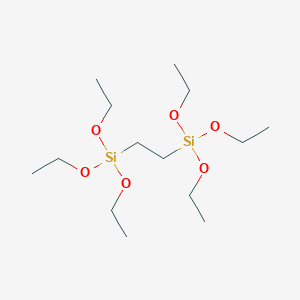
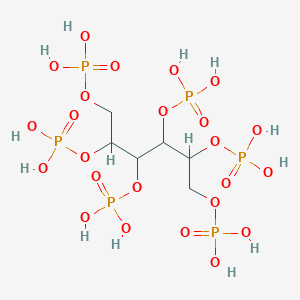
![2-[(4-Methylphenyl)thio]propanoic acid](/img/structure/B100289.png)
![8,9,10,11-Tetrahydronaphtho[2,1-b][1]benzothiole](/img/structure/B100290.png)
![3-[2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]phenol;hydrochloride](/img/structure/B100291.png)
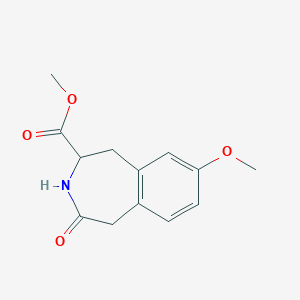
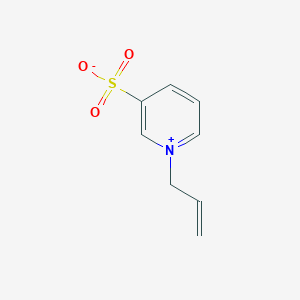
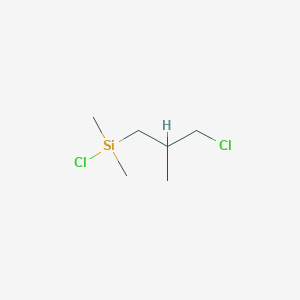
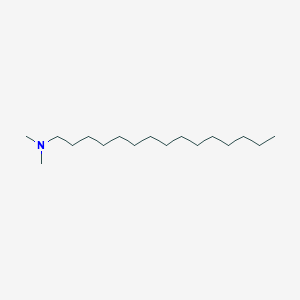
![2-Chloro-5-[(2-hydroxy-1-naphthyl)azo]toluene-4-sulphonic acid](/img/structure/B100304.png)
